molecular formula C13H16ClNO2 B1370650 (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 39945-49-8

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No. B1370650
CAS RN: 39945-49-8
M. Wt: 253.72 g/mol
InChI Key: GWLBVPAKNFVYLA-GFCCVEGCSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The action of iodine (III) reagents [diacetoxyiodobenzene, PhI (OAc)2, and iodosobenzene, (PhIO)n] in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .

Scientific Research Applications

Cholinesterase Inhibition

One significant application of compounds related to (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is as cholinesterase inhibitors. Research demonstrates that benzyl pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A specific compound, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, showed the most potent inhibitory effect against AChE. These compounds also exhibit minimal cytotoxicity, indicating potential therapeutic applications (Pizova et al., 2017).

Coordination Chemistry and Organometallic Complexes

Compounds with structures related to (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate play a role in coordination chemistry. A study on Rhodium(I) complexes containing terdentate nitrogen ligands showcased the significance of these compounds. The research focused on the synthesis and X-ray analyses of Rhodium(I) and Rhodium(III) chloromethyl complexes, which are essential in organometallic chemistry (Haarman et al., 1997).

Structural Studies and Co-crystallization

Structural studies of benzyl pyrrolidine derivatives have been conducted to understand their properties better. For instance, the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline provides insights into the applications of non-centrosymmetric co-crystallization, which includes components like benzyl pyrrolidine derivatives (Chesna et al., 2017).

Synthesis and Stereochemistry

The synthesis of compounds such as benzyl pyrrolidine derivatives involves understanding their stereochemistry. Research on the synthesis of (±)-Streptopyrrolidine from phenylalanine racemate highlighted key steps like the stereocontrolled reduction of keto functionality. This kind of research is crucial for developing new synthetic methods in organic chemistry (Shaameri et al., 2013).

Synthesis of Complexes with Carboxylate-rich Ligands

Studies have been conducted on the synthesis of complexes with carboxylate-rich diiron(II) complexes. These complexes, where benzyl and ethyl groups are appended to pyridine and aniline ancillary ligands, are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). Such research contributes to the field of bioinorganic chemistry (Carson & Lippard, 2006).

Safety And Hazards

The safety and hazards associated with a specific pyrrolidine compound would depend on its exact molecular structure. For example, the compound “1-BOC-2-Chloromethyl-pyrrolidine” has a hazard statement of H301, which indicates toxicity if swallowed .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that there is potential for future research and development in the field of pyrrolidine compounds.

properties

IUPAC Name

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBVPAKNFVYLA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649678
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

CAS RN

39945-49-8
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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